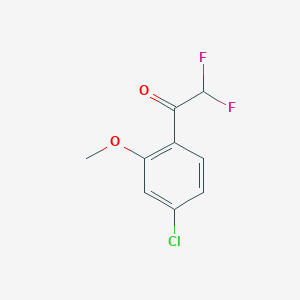

1-(4-Chloro-2-methoxyphenyl)-2,2-difluoroethanone

Description

1-(4-Chloro-2-methoxyphenyl)-2,2-difluoroethanone is a fluorinated acetophenone derivative characterized by a chloro substituent at the para position and a methoxy group at the ortho position on the aromatic ring, with two fluorine atoms at the β-carbon of the ketone moiety. This compound is of interest in synthetic organic chemistry, particularly in the development of fluorinated intermediates for pharmaceuticals or agrochemicals, as evidenced by related synthesis methods involving palladium-catalyzed coupling and nitrous acid-mediated reactions .

Properties

Molecular Formula |

C9H7ClF2O2 |

|---|---|

Molecular Weight |

220.60 g/mol |

IUPAC Name |

1-(4-chloro-2-methoxyphenyl)-2,2-difluoroethanone |

InChI |

InChI=1S/C9H7ClF2O2/c1-14-7-4-5(10)2-3-6(7)8(13)9(11)12/h2-4,9H,1H3 |

InChI Key |

KYSZITDOYGHYNI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C(=O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Direct Fluorination of Aromatic Ketones

This method involves the initial synthesis of a phenyl ketone bearing the desired substituents, followed by selective fluorination at the α-position to the carbonyl group.

a. Synthesis of the Aromatic Ketone Intermediate

- Starting Material: 4-Chloro-2-methoxyphenyl precursor, typically obtained via electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.

- Method: Condensation of 4-chloro-2-methoxyphenyl derivatives with suitable acyl chlorides or carboxylic acids, followed by oxidation if necessary, to form the corresponding ketone.

- Reagents: Difluoromethylating agents such as (difluoromethyl)trimethylsilane (TMSCF2H) or other difluorocarbene sources.

- Conditions: Use of bases like potassium tert-pentoxide in aprotic solvents (e.g., THF) at low temperatures (0°C to room temperature).

- Outcome: Formation of the 2,2-difluoro ketone via nucleophilic substitution or addition reactions.

| Step | Reagents | Solvent | Temperature | Yield | References |

|---|---|---|---|---|---|

| Aromatic ketone synthesis | Nucleophilic substitution | Various | Room temp | Variable | , |

| Difluorination | TMSCF2H, K tert-pentoxide | THF | 0°C to RT | Up to 92% | , |

Homologation of Weinreb Amides with Difluorocarbene

This approach, supported by recent literature, involves transforming Weinreb amides into difluorinated ketones using difluorocarbene equivalents.

a. Preparation of Weinreb Amide

- Synthesized from the corresponding carboxylic acid derivatives via standard amidation protocols.

- Reagents: Difluorocarbene sources such as (difluoromethyl)trimethylsilane.

- Conditions: Catalytic or stoichiometric bases (e.g., potassium tert-pentoxide), inert atmosphere, low temperatures.

- Reaction: Homologation of Weinreb amides to generate the corresponding α,α-difluoroketones.

| Step | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| Weinreb amide synthesis | Carboxylic acid derivatives | Standard amidation | High | |

| Difluoromethyl homologation | TMSCF2H, K tert-pentoxide | 180–250°C | Up to 91% | , |

Specific Preparation Protocols

Method A: One-Step Synthesis via Difluoromethylation of Aromatic Ketones

A typical procedure involves:

- Dissolving the aromatic ketone precursor in a high boiling solvent such as glycerine or DEG.

- Adjusting pH with glacial acetic acid.

- Adding difluoromethylating agent (e.g., TMSCF2H).

- Heating under autoclave conditions (~210°C) for 2.5 hours.

- Purification via distillation or chromatography.

- High yield (>92%)

- Purity ≥98.5%

- Suitable for industrial scale

- Requires high-temperature equipment

- Sensitive to moisture and oxygen

Method B: Homologation of Weinreb Amides

- Synthesis of Weinreb amide from the corresponding acid chloride.

- Addition of difluorocarbene source at low temperature.

- Controlled heating to promote homologation.

- Purification by chromatography.

| Parameter | Observation | Reference |

|---|---|---|

| Yield | Up to 91% | |

| Purity | ≥98.5% | |

| Reaction Time | 4–6 hours |

Data Tables Summarizing Preparation Methods

| Method | Raw Materials | Key Reagents | Conditions | Yield (%) | Purity | Notes |

|---|---|---|---|---|---|---|

| Direct fluorination | Aromatic ketone precursors | TMSCF2H, K tert-pentoxide | 0–250°C, autoclave | 92 | ≥98.5 | Suitable for large-scale synthesis |

| Weinreb homologation | Weinreb amides | TMSCF2H | -78°C to 250°C | 91 | ≥98.5 | High selectivity, versatile |

Summary of Research Findings

- Industrial viability: The one-step direct fluorination method is favored for large-scale production due to its simplicity, high yield, and minimal by-products.

- Reaction efficiency: Homologation of Weinreb amides offers high selectivity and purity, suitable for complex molecule synthesis.

- Reagent selection: Difluorocarbene sources like TMSCF2H are central to both approaches, with reaction conditions optimized to maximize yield and purity.

- Environmental considerations: Use of high boiling solvents such as glycerine or DEG facilitates process scalability and safety.

Chemical Reactions Analysis

1-(4-Chloro-2-methoxyphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.

Substitution: The chloro group can be substituted by nucleophiles like amines or thiols under appropriate conditions, forming new derivatives.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or acetone. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(4-Chloro-2-methoxyphenyl)-2,2-difluoroethanone has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and inhibition.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methoxyphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Chlorine substituents increase lipophilicity and direct electrophilic substitution, while fluorine enhances metabolic stability and electron-withdrawing properties .

- Trifluoro vs.

Functional Group Modifications

Key Observations :

- Hydroxy vs. Methoxy: Hydroxyl groups (e.g., 1-(2,6-Dihydroxyphenyl)-2,2,2-trifluoroethanone) enable hydrogen bonding, influencing crystal packing and solubility, whereas methoxy groups improve lipophilicity .

- Synthetic Utility: Methoxy-substituted derivatives are often intermediates in drug synthesis, as seen in the preparation of antiviral agents like M. mosnodenvirum, which shares structural motifs with the target compound .

Aromatic Ring Modifications

Key Observations :

- Heterocyclic Systems: Indole or pyridine rings (e.g., 1-(1-Methylindol-3-yl)-2,2,2-trifluoroethanol) introduce nitrogen-based pharmacophores, expanding biological activity .

Research Findings and Implications

- Synthetic Pathways: The target compound can be synthesized via methods similar to those for 1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanol, involving Cs₂CO₃-mediated coupling or nitrous acid reactions .

- Crystallography: Fluorinated ethanones often exhibit unique crystal packing due to C–F···H interactions, as analyzed using SHELX software .

- Pharmaceutical Relevance: Structural analogs like M. mosnodenvirum (CAS 2043343-94-6) demonstrate the utility of chloro-methoxy-difluoro motifs in antiviral drug design .

Q & A

Q. What are the most reliable synthetic routes for preparing 1-(4-Chloro-2-methoxyphenyl)-2,2-difluoroethanone?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 4-chloro-2-methoxybenzene derivatives and difluoroacetyl chloride. A two-step protocol is often employed:

Chlorination : Introduce the chloro group at the para position of a methoxy-substituted benzene ring under controlled conditions (e.g., Cl₂/FeCl₃ catalysis).

Acylation : React the chlorinated intermediate with difluoroacetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) at low temperatures (−10°C to 0°C) to minimize side reactions .

Purification is typically achieved via column chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use NMR to confirm the presence of difluoromethyl groups (δ ~ -100 to -120 ppm). NMR resolves aromatic protons (δ 6.8–7.5 ppm) and methoxy protons (δ ~3.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS provides accurate molecular weight confirmation (e.g., [M+H]⁺ at m/z 234.02).

- X-ray Crystallography : For unambiguous structural validation, single-crystal X-ray diffraction is recommended. SHELXL (via SHELX suite) is widely used for refinement, with R-factors < 0.05 indicating high precision .

Q. What are its primary applications in organic synthesis?

- Methodological Answer : The compound serves as a precursor for synthesizing heterocyclic scaffolds (e.g., pyrimidines, triazoles) via nucleophilic substitution or cycloaddition reactions. For example:

- Heterocycle Formation : React with thiourea under basic conditions to form 2-aminothiazoles, useful in medicinal chemistry .

- HDAC Inhibitors : Coupling with hydroxamic acid derivatives yields histone deacetylase (HDAC) inhibitors, with IC₅₀ values validated via enzymatic assays .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer : Single-crystal X-ray analysis reveals torsional angles between the methoxy and chloro substituents, which influence electronic properties. For instance:

- Torsional Strain : Angles > 30° between the methoxy group and the aromatic plane indicate steric hindrance, affecting reactivity.

- Packing Analysis : SHELXPRO can model intermolecular interactions (e.g., C–H···O/F contacts) that stabilize the crystal lattice. Discrepancies between calculated and observed diffraction patterns (e.g., residual electron density > 0.3 eÅ⁻³) may suggest disorder, requiring TWINABS for correction .

Q. How do hydrogen-bonding patterns influence its reactivity in solution?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) identifies hydrogen-bonding motifs that dictate solubility and aggregation. For example:

- Dimer Formation : Carbonylic oxygen participates in R₂²(8) motifs with water, reducing solubility in apolar solvents.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) disrupt these interactions, enhancing reactivity in SNAr reactions. IR spectroscopy (νC=O ~1680 cm⁻¹) monitors solvent-induced shifts .

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be reconciled?

- Methodological Answer :

- Dynamic Effects : NMR may average conformers (e.g., rotational isomers), while XRD captures static structures. Variable-temperature NMR (VT-NMR) at −60°C can "freeze" conformers for direct comparison.

- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-311+G(d,p)) and simulate NMR chemical shifts. Deviations > 0.5 ppm suggest crystallographic disorder or paramagnetic impurities .

Q. What solvent systems optimize its stability during long-term storage?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the difluoroacetyl group occurs in protic solvents (e.g., H₂O, MeOH). Accelerated stability studies (40°C/75% RH) show <5% degradation in anhydrous DMSO over 6 months.

- Light Sensitivity : UV-Vis spectroscopy (λmax ~270 nm) monitors photodegradation. Store in amber vials under argon to prevent radical-mediated decomposition .

Q. How do structural analogs (e.g., trifluoro derivatives) compare in bioactivity?

- Methodological Answer :

- SAR Studies : Replace difluoro with trifluoro groups (e.g., 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone) to assess electronic effects on HDAC inhibition.

- Crystallographic Overlay : Superimpose analogs using Mercury (CCDC) to identify steric clashes or enhanced binding (RMSD < 0.5 Å indicates high similarity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.